molecular formula C7H9N3O B1403683 N-(Pyrimidin-5-ylmethyl)acetamide CAS No. 1588441-38-6

N-(Pyrimidin-5-ylmethyl)acetamide

Cat. No.: B1403683
CAS No.: 1588441-38-6
M. Wt: 151.17 g/mol
InChI Key: YCOYGPOQCNGNNJ-UHFFFAOYSA-N
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Description

N-(Pyrimidin-5-ylmethyl)acetamide is an organic compound that features a pyrimidine ring substituted with an acetamide group. Pyrimidine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the pyrimidine ring in this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyrimidin-5-ylmethyl)acetamide typically involves the reaction of pyrimidine derivatives with acetamide. One common method is the nucleophilic substitution reaction where a pyrimidine derivative reacts with acetamide under basic conditions . The reaction can be carried out in solvents such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic attack.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(Pyrimidin-5-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, amines, and substituted pyrimidine derivatives .

Scientific Research Applications

N-(Pyrimidin-5-ylmethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Pyrimidin-5-ylmethyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) or other proteins involved in inflammatory pathways. The pyrimidine ring allows the compound to bind effectively to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

  • 2-(Pyridin-2-yl)pyrimidine derivatives
  • 3-Bromoimidazo[1,2-a]pyridines
  • N-(Pyridin-2-yl)amides

Uniqueness: N-(Pyrimidin-5-ylmethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyrimidine derivatives.

Properties

IUPAC Name

N-(pyrimidin-5-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-6(11)10-4-7-2-8-5-9-3-7/h2-3,5H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOYGPOQCNGNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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